AA-14

GPR101 GPCR signaling bias cAMP assay

AA-14 (CAS 723740-38-3) is a synthetic small-molecule allosteric agonist of the orphan G protein-coupled receptor GPR101. It was identified through structure-based in silico screening of a cryptic side pocket unique to GPR101.

Molecular Formula C14H12F3N3S
Molecular Weight 311.33 g/mol
Cat. No. B292432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA-14
Molecular FormulaC14H12F3N3S
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H12F3N3S/c1-9-5-6-18-12(7-9)20-13(21)19-11-4-2-3-10(8-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21)
InChIKeyFSUJUFLZGYFLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AA-14: A Structurally-Validated, Selective GPR101 Agonist for GH/IGF-1 Axis Research and Rejuvenation Studies


AA-14 (CAS 723740-38-3) is a synthetic small-molecule allosteric agonist of the orphan G protein-coupled receptor GPR101. It was identified through structure-based in silico screening of a cryptic side pocket unique to GPR101 [1]. Cryo-electron microscopy (cryo-EM) structures of the AA-14–GPR101–Gs complex provide direct atomic-level evidence of its binding mode at this side pocket, a feature not exploited by endogenous or previously known ligands [1]. Functionally, AA-14 activates Gs, Gq, and β-arrestin2 signaling pathways downstream of GPR101 with distinct potencies, and partially restores the growth hormone (GH)/insulin-like growth factor 1 (IGF-1) axis in vivo, producing measurable rejuvenating effects in wild-type mice that are abrogated in Gpr101-deficient animals [1].

Why GPR101 Agonists and GH/IGF-1 Modulators Cannot Substitute for AA-14


GPR101 is a constitutively active orphan receptor with a unique hydrophobic chain packing-mediated activation mechanism and a distinctive side pocket that is not conserved among closely related receptors such as GPR52 [1]. The four small-molecule agonists identified in the landmark Yang et al. study—including AA-14—exhibit divergent signaling bias profiles across Gs, Gq, and β-arrestin2 pathways, meaning that simple EC50 comparisons are insufficient for functional substitution [1]. AA-14 serves as the reference agonist for calculating bias factors in this class, underscoring its central role in defining GPR101 pharmacology [1]. Generic replacement with another in-class agonist or an alternative GH/IGF-1 axis modulator risks losing the specific signaling signature, side-pocket binding validation, and the in vivo rejuvenation phenotype that have been structurally and functionally demonstrated exclusively for AA-14.

AA-14 Evidence Guide: Quantitative Differentiation from GPR101 Agonist Comparators


Multi-Pathway Potency Fingerprint of AA-14 Versus Inactive In-Class Control

AA-14 activates all three major GPR101-coupled signaling pathways with quantifiable potency, whereas the in-class negative control AA-1 produces no detectable signal in any pathway [1]. AA-14 shows EC50 values of 0.37 µM (Gs), 0.88 µM (Gq), and 2.14 µM (β-arrestin2), while AA-1 yields no detectable (ND) activation across all three pathways [1]. This confirms that AA-14's agonist activity is structure-dependent and not a class-wide property.

GPR101 GPCR signaling bias cAMP assay

Signaling Bias Fingerprint: AA-14 as the Reference Agonist for Bias Factor Calculation

In the Yang et al. study, AA-14-induced Gq activation was used as the reference (bias factor = 1.0) against which the signaling bias of all other identified GPR101 agonists was calculated [1]. This positions AA-14 as the pharmacological benchmark for the entire compound class. Notably, other agonists identified in the same screen exhibit distinct bias properties relative to AA-14, meaning they preferentially activate different pathways to varying extents [1]. No comparator agonist replicates the exact same bias fingerprint.

biased agonism GPR101 signaling β-arrestin2

Atomic-Level Structural Validation of Binding Mode via Cryo-EM

A cryo-EM structure of the AA-14–GPR101–Gs complex (EMDB-37357; PDB 8W8R) has been solved at near-atomic resolution, providing direct evidence that AA-14 occupies a unique side pocket within GPR101 that is distinct from the orthosteric site [1]. This side pocket was identified computationally and validated structurally, with binding energy contributions from specific pocket residues quantified by MM-PBSA calculations [1]. In contrast, the negative control AA-1 does not bind this pocket and does not activate the receptor, confirming that side-pocket occupancy is both necessary and specific to active agonists [1]. No other GPR101 agonist has a publicly available cryo-EM structure of its receptor complex deposited in the PDB.

cryo-EM structure allosteric binding side pocket

In Vivo Rejuvenating Efficacy Dependent on GPR101 Engagement in Aged Mice

AA-14 administered at 0.1 mg/kg per day exerts measurable rejuvenating effects in wild-type mice, including stimulation of pituitary hormone synthesis and partial restoration of the GH/IGF-1 axis [1]. Crucially, these effects are completely abrogated in Gpr101-deficient mice, confirming that AA-14's in vivo activity is entirely GPR101-dependent and not due to off-target effects [1]. The negative control AA-1, which lacks in vitro agonist activity, produces no such in vivo effects. Alternative GH/IGF-1 axis modulators such as growth hormone secretagogues or IGF-1 receptor agonists operate through distinct receptors and signaling mechanisms, yielding different physiological outcomes.

in vivo pharmacology GH/IGF-1 axis rejuvenation

Selectivity Profile: No Detectable Activity at Other Tested Receptors

AA-14 selectively activates Gs and Gq pathways downstream of GPR101 but does not activate any of the other tested receptors when profiled in HEK293 cells, confirming its selectivity . This selectivity profile distinguishes AA-14 from broader GH/IGF-1 modulators such as recombinant IGF-1, growth hormone, or ghrelin mimetics, which have well-characterized off-target interactions across multiple receptor systems. The selectivity data directly supports AA-14's utility as a chemical biology probe where pathway-specific and receptor-specific effects must be isolated.

GPCR selectivity off-target screening receptor profiling

AA-14 Application Scenarios for Research Procurement and Experimental Design


GPR101 Signaling Bias and GPCR Pharmacology Studies

AA-14 is the reference agonist for calculating signaling bias factors among GPR101 ligands, with its Gq activation set as the benchmark (β = 1.0) [1]. Researchers comparing biased agonism across the GPR101 ligand class must use AA-14 to ensure inter-study reproducibility and to contextualize the bias properties of newly identified agonists. Its multi-pathway EC50 values (Gs: 0.37 µM; Gq: 0.88 µM; β-arrestin2: 2.14 µM) provide a quantitated baseline for concentration-response experimental design [1].

Structure-Based Drug Design Targeting the GPR101 Side Pocket

The deposited cryo-EM structure of the AA-14–GPR101–Gs complex (PDB 8W8R) provides the only publicly available atomic-resolution template of a GPR101 agonist binding mode [1]. Computational chemists and structural biologists can use this structure for docking studies, molecular dynamics simulations, and structure-guided optimization of novel GPR101 ligands. The MM-PBSA residue-level binding energy data from the study enables rational mutagenesis and SAR exploration [1].

In Vivo Studies of GH/IGF-1 Axis Restoration and Rejuvenation

AA-14 (0.1 mg/kg/day) partially restores GH/IGF-1 axis function and produces rejuvenating effects in wild-type mice, with on-target specificity confirmed by complete effect abrogation in Gpr101-deficient animals [1]. This validated in vivo tool compound enables studies of GPR101-mediated endocrine rejuvenation without the confounding receptor cross-reactivity of growth hormone or IGF-1 replacement therapies.

Chemical Biology Probe for GPR101-Specific Pathway Deconvolution

AA-14 selectively activates GPR101 without detectable activity at other tested receptors, making it suitable for chemical biology experiments requiring clean target engagement . Unlike recombinant growth factors or multi-target GH secretagogues, AA-14 allows researchers to attribute cellular and physiological outcomes specifically to GPR101 activation, facilitating pathway deconvolution in endocrine and metabolic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AA-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.